1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Catalog No.
S769010
CAS No.
868171-67-9
M.F
C12H8FNO3
M. Wt
233.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-car...

CAS Number

868171-67-9

Product Name

1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

IUPAC Name

1-(4-fluorophenyl)-2-oxopyridine-3-carboxylic acid

Molecular Formula

C12H8FNO3

Molecular Weight

233.19 g/mol

InChI

InChI=1S/C12H8FNO3/c13-8-3-5-9(6-4-8)14-7-1-2-10(11(14)15)12(16)17/h1-7H,(H,16,17)

InChI Key

WPJGHIVGAOVUAT-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)F

1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H8FNO3C_{12}H_8FNO_3 and a molecular weight of approximately 233.2 g/mol. It is characterized by a dihydropyridine structure, which includes a carboxylic acid functional group and a fluorophenyl substituent. The compound's IUPAC name reflects its complex structure, highlighting the presence of both a fluorine atom and a carboxylic acid group. Its chemical structure can be represented in SMILES notation as O=C(O)C1=CC=CN(C2=CC=C(F)C=C2)C1=O .

Typical of dihydropyridines, including:

  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
  • Nucleophilic Substitution Reactions: The presence of the carboxylic acid group allows for nucleophilic attacks, leading to the formation of esters or amides.
  • Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions are significant in organic synthesis, particularly in creating derivatives that may possess enhanced biological activity.

Synthesis of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted phenylacetic acids and aldehydes, cyclization can yield the desired dihydropyridine structure.
  • Multi-step Synthesis: This may involve forming intermediates that are subsequently modified through functional group transformations to yield the final product.

For example, one common approach involves the use of 4-fluorobenzaldehyde and a suitable β-keto ester under acidic conditions to facilitate cyclization and subsequent carboxylation.

The applications of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid span various fields:

  • Pharmaceutical Industry: Its derivatives are explored for potential use as therapeutic agents due to their biological activities.
  • Organic Synthesis: It serves as an important building block in synthesizing more complex organic molecules.
  • Material Science: The compound may find applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid focus on its binding affinity with biological targets. Such studies typically employ techniques like:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: To assess its biological activity against various cell lines or microbial strains.

Understanding these interactions is crucial for developing effective drugs and therapeutic agents.

Several compounds share structural similarities with 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Here are some notable examples:

Compound NameChemical FormulaBiological Activity
4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acidC14H12FNO4C_{14}H_{12}FNO_4Potential anticancer properties
1-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acidC12H8FNO3C_{12}H_8FNO_3Antimicrobial activity
1-(4-Fluorophenethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acidC14H12FNO3C_{14}H_{12}FNO_3Enzyme inhibition

These compounds highlight the diversity within the dihydropyridine class while showcasing unique substituent effects that can influence their biological activities. The presence of different functional groups can significantly alter their pharmacological profiles, making them valuable in drug discovery and development efforts.

XLogP3

2.3

Wikipedia

1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Dates

Modify: 2023-08-15

Explore Compound Types